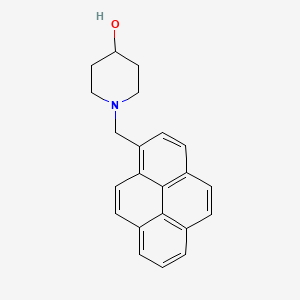![molecular formula C14H20N4O3 B6024699 2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promise in the treatment of various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a crucial metabolic pathway for cancer cells.
科学的研究の応用
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
作用機序
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide targets the TCA cycle in cancer cells, which is a crucial metabolic pathway for cancer cell survival and proliferation. By inhibiting the TCA cycle, this compound disrupts the energy production and metabolic processes in cancer cells, leading to their death. This compound also induces oxidative stress in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
実験室実験の利点と制限
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its anticancer properties, making it a well-established model compound for cancer research. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and hydrolysis, which can affect its stability and activity. This compound also has poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for 2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide research. One area of interest is the development of this compound analogs with improved stability and activity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the combination of this compound with other anticancer agents is an area of active research, as it may enhance the efficacy of cancer treatment. Finally, the clinical development of this compound for the treatment of various types of cancer is an area of ongoing investigation.
合成法
2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide is synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the condensation of 2-pyridinecarboxaldehyde with hydroxylamine to form 2-pyridyl hydroxylamine. The second step involves the reaction of 2-pyridyl hydroxylamine with 3-(4-morpholinyl)propionaldehyde to form N-(2-pyridyl)-3-(4-morpholinyl)propenal. The third step involves the reaction of N-(2-pyridyl)-3-(4-morpholinyl)propenal with hydroxylamine to form this compound (this compound).
特性
IUPAC Name |
(2Z)-2-hydroxyimino-N-(3-morpholin-4-ylpropyl)-2-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(13(17-20)12-4-1-2-5-15-12)16-6-3-7-18-8-10-21-11-9-18/h1-2,4-5,20H,3,6-11H2,(H,16,19)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIROUJITJZWZBC-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=NO)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=N\O)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B6024616.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6024629.png)
![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)
![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)
![3-methyl-N-[1-(1-{4-[methyl(phenyl)amino]benzyl}-4-piperidinyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B6024708.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methanol](/img/structure/B6024717.png)